molecular formula C20H25N3O3 B5653543 2-(2-methoxyphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

2-(2-methoxyphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

Cat. No. B5653543
M. Wt: 355.4 g/mol
InChI Key: DHLQVKFPRJHAOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including acetylation, cyclocondensation reactions, and interactions with piperazine or similar amines to obtain the desired derivative. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection followed by reaction with piperazine, demonstrating a similar complexity in synthesis routes (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, and single crystal X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule, including dihedral angles and planarity of aromatic rings, which are crucial for understanding the molecule's reactivity and interaction with biological targets (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, reflecting their reactive functional groups. For instance, acetamides like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides exhibit unique reactivity patterns, including hydrogen bonding and stereochemical properties, which are significant for their biological activities (A. Camerman et al., 2005).

Physical Properties Analysis

The physical properties, including crystal structure, melting points, solubility, and stability, are determined by the molecular structure. For example, the crystalline structure of 1,4-Di(2-methoxyphenyl)-2,5-piperazinedione is stabilized by van der Waals and dipole-dipole forces, indicating the impact of molecular geometry on physical stability (Shusheng Zhang et al., 2007).

Chemical Properties Analysis

Chemical properties, such as reactivity with other chemical entities, pharmacological activity, and toxicity, are central to understanding the compound's potential applications and safety profile. The synthesis and characterization of related compounds provide insights into their chemical behavior and interactions with biological systems, which is crucial for drug development processes (Yang Man-li, 2008).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-22-11-13-23(14-12-22)17-9-7-16(8-10-17)21-20(24)15-26-19-6-4-3-5-18(19)25-2/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLQVKFPRJHAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

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